5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonylmethyl]-N-(2-thiophen-2-ylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S2/c20-17-6-2-1-4-14(17)12-27(23,24)13-15-7-8-18(25-15)19(22)21-10-9-16-5-3-11-26-16/h1-8,11H,9-10,12-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSSZRBCTKLRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)NCCC3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18ClN O4S
- Key Functional Groups :
- Furan ring
- Sulfonamide
- Thiophenyl group
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl group is known to facilitate hydrogen bonding and electrostatic interactions, which may enhance binding affinity to enzymes or receptors involved in disease pathways. Potential mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical in cancer and infectious diseases.
- Receptor Modulation : The binding of this compound to specific receptors may alter signaling pathways, affecting cellular responses.
Biological Activity Overview
Research indicates that compounds structurally related to this molecule exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial and fungal strains.
- Anticancer Properties : Certain derivatives have shown cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through inhibition of pro-inflammatory mediators.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| F8-B22 | SARS-CoV-2 M pro Inhibitor | 1.55 | |
| F8-S43 | SARS-CoV-2 M pro Inhibitor | 10.76 | |
| Compound X | Antimicrobial | 5.0 | |
| Compound Y | Anticancer | 12.3 |
Case Studies
-
SARS-CoV-2 Main Protease Inhibition :
A study identified derivatives similar to the target compound that acted as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro). Compounds F8-B6 and F8-B22 exhibited low cytotoxicity with IC50 values indicating strong inhibitory activity, suggesting potential therapeutic applications against COVID-19 . -
Antimicrobial Screening :
Compounds structurally related to the target molecule were screened for antimicrobial activity against various pathogens. Results indicated significant inhibition of growth in several bacterial strains, further validating the potential use of such compounds in treating infections .
Comparison with Similar Compounds
5-(((2-Chlorobenzyl)sulfonyl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide (CAS: 1448128-00-4)
5-{[(2-Chlorophenyl)methanesulfinyl]methyl}-N-[(2-methoxyphenyl)methyl]furan-2-carboxamide
- Structural Difference : Sulfinyl (S=O) instead of sulfonyl (SO₂) and a 2-methoxyphenylmethyl substituent.
- Key Comparison: The sulfinyl group reduces oxidation state and may decrease metabolic stability compared to the sulfonyl group.
Thiophene-Based Analogs
5-(2-Chlorophenyl)-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]thiophene-2-carboxamide (PDB: 1M8)
5-Chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide
- Structural Difference : Nitrobenzamide core with a 4-fluoro-3-methylphenylsulfonyl group.
- Molecular Formula : C₂₀H₁₆ClFN₂O₅S₂
- Molecular Weight : 482.9 g/mol .
- Key Comparison : The nitro group elevates electrophilicity, which may enhance reactivity but increase toxicity risks. The fluorine atom could improve bioavailability through enhanced membrane permeability.
Triazole and Pyridine Derivatives
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
3,6-Dichloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide
- Structural Difference: Pyridine core with dimethylamino and thiophen-2-yl substituents.
- Molecular Formula : C₁₅H₁₅Cl₂N₃OS
- Molecular Weight : 344.27 g/mol .
- The dimethylamino group may enhance cation-π interactions.
Research Implications
- Electronic Effects : The sulfonyl group in the target compound likely enhances stability and hydrogen-bond acceptor capacity compared to sulfinyl analogs .
- Heterocyclic Influence : Thiophene-containing analogs (e.g., ) may exhibit stronger hydrophobic interactions than furan-based compounds, but furan’s lower electron density could reduce off-target binding.
- Substituent Impact : Nitrogen substituents like pyridin-4-ylmethyl or 2-(thiophen-2-yl)ethyl balance solubility and lipophilicity, critical for oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
